molecular formula C27H26N2O5 B3514594 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B3514594
M. Wt: 458.5 g/mol
InChI Key: SVEPLPUFNPIJPU-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst can form an intermediate product, which is then further reacted with other reagents to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-phenacyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-27(2)14-22-20(23(30)15-27)13-21(25(32)28-16-24(31)17-7-5-4-6-8-17)26(33)29(22)18-9-11-19(34-3)12-10-18/h4-13H,14-16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEPLPUFNPIJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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